

Chemical structure and properties of 5-Carboxymethyl-2-thiouridine.

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Compound of Interest

Compound Name: 5-Carboxymethyl-2-thiouridine

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5-Carboxymethyl-2-thiouridine: A Comprehensive Technical Guide

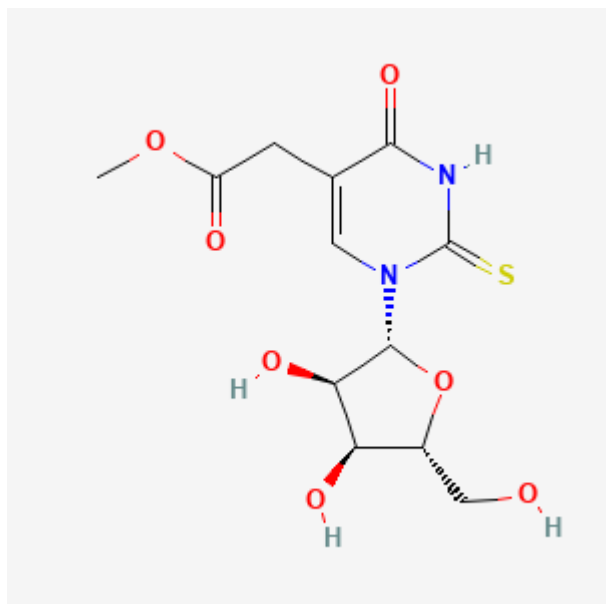
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm⁵S²U) is a post-transcriptionally modified pyrimidine nucleoside, an analogue of uridine, found in transfer RNA (tRNA). This modification, typically occurring at the wobble position (position 34) of the anticodon loop, plays a critical role in the fidelity and efficiency of protein translation. The presence of a sulfur atom at the 2-position and a carboxymethyl group at the 5-position of the uracil base confers unique chemical and structural properties that influence codon recognition and the stability of the tRNA structure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological role, and relevant experimental methodologies for the study of **5-Carboxymethyl-2-thiouridine**.

Chemical Structure and Identification

5-Carboxymethyl-2-thiouridine is systematically named 1,2,3,4-Tetrahydro-4-oxo-1-β-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid.^[1] Its structure consists of a ribose sugar linked to a 2-thiouracil base which is further substituted with a carboxymethyl group at the C5 position.

Table 1: Chemical Identifiers for **5-Carboxymethyl-2-thiouridine**

Identifier	Value	Reference
CAS Number	58479-77-9	[1]
Chemical Formula	C ₁₁ H ₁₄ N ₂ O ₇ S	[1]
Molecular Weight	318.3 g/mol	[1]
SMILES	<chem>C1=C(C(=O)NC(=S)N1[C@H](CO)O)CC(=O)O</chem>	[1]
InChI	InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1	
Synonyms	1,2,3,4-Tetrahydro-4-oxo-1-b-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid	[1]

Physicochemical Properties

Experimental data for the physicochemical properties of **5-Carboxymethyl-2-thiouridine** are not readily available in the public domain. The table below presents available data and predicted values for closely related compounds.

Table 2: Physicochemical Properties of **5-Carboxymethyl-2-thiouridine** and Related Compounds

Property	5-Carboxymethyl-2-thiouridine	5-(carboxymethylaminomethyl)-2-thiouridine (cmnm ⁵ s ² U)	Reference
Melting Point	Data not available	Data not available	
Solubility	Data not available	Data not available	
pKa	Data not available	8.0 (predicted)	[2]
Density	Data not available	1.79 g/cm ³ (predicted)	

Biological Role and Significance

5-Carboxymethyl-2-thiouridine and its derivatives are integral components of the translational machinery in all domains of life.[3] Located at the wobble position of the tRNA anticodon, these modifications are crucial for:

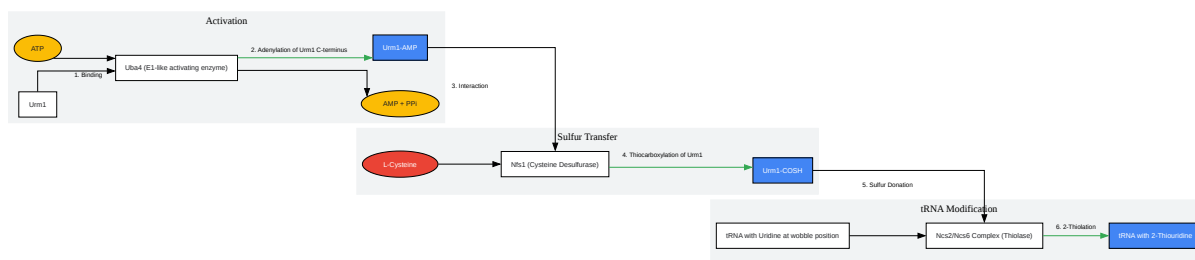
- **Codon Recognition:** The 2-thio modification restricts the conformational flexibility of the ribose ring, favoring a C3'-endo pucker. This pre-structures the anticodon loop for efficient and accurate base pairing with the corresponding codon on the messenger RNA (mRNA). Specifically, 2-thiouridine derivatives enhance the recognition of purine bases (A and G) in the third position of the codon.[4]
- **Translational Fidelity:** By ensuring correct codon-anticodon pairing, cm⁵S²U and related modifications prevent frameshifting errors during protein synthesis.[3]

- **tRNA Stability:** The thio-modification can contribute to the overall structural integrity of the tRNA molecule.

The biosynthesis of 2-thiouridine derivatives involves a complex enzymatic pathway that utilizes a sulfur relay system to deliver sulfur to the uridine base within the tRNA molecule.

Signaling and Biosynthetic Pathways

The formation of 2-thiouridine at the wobble position of tRNA is a multi-step enzymatic process. In eukaryotes, this is primarily accomplished by the URM1 and UBA4 pathway. The general workflow involves the activation of ubiquitin-related modifier 1 (Urm1) by Uba4, followed by the transfer of sulfur to the tRNA.



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Biosynthesis of 2-Thiouridine in Eukaryotic tRNA.

Experimental Protocols

Chemical Synthesis of 5-Carboxymethyluridine Derivatives

While a specific protocol for **5-Carboxymethyl-2-thiouridine** is not readily available, a general approach for the synthesis of related 5-substituted uridine nucleosides involves the following key steps. The synthesis of 5-carboxymethyluridine has been reported, providing a basis for potential synthetic routes to its 2-thio derivative.[\[5\]](#)[\[6\]](#)

General Synthetic Strategy:

- Preparation of the 5-substituted uracil base: This often involves the condensation of a suitable precursor, such as S-ethylthiourea, with a substituted three-carbon unit, like diethyl formylsuccinate, to form the pyrimidine ring.[\[6\]](#)
- Glycosylation: The modified uracil base is then coupled with a protected ribose derivative, typically a ribosyl chloride or acetate, to form the nucleoside. This step often employs methods like the silyl method or condensation with mercuric salts.
- Deprotection: The protecting groups on the ribose sugar are removed to yield the final nucleoside.

A reported synthesis of 5-carboxymethylaminomethyl-2-thiouridine involved a 4-step conversion from 2',3'-O-isopropylidene-2-thiouridine, highlighting a potential route for introducing the C5-substituent onto a pre-formed 2-thiouridine scaffold.[\[7\]](#)

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

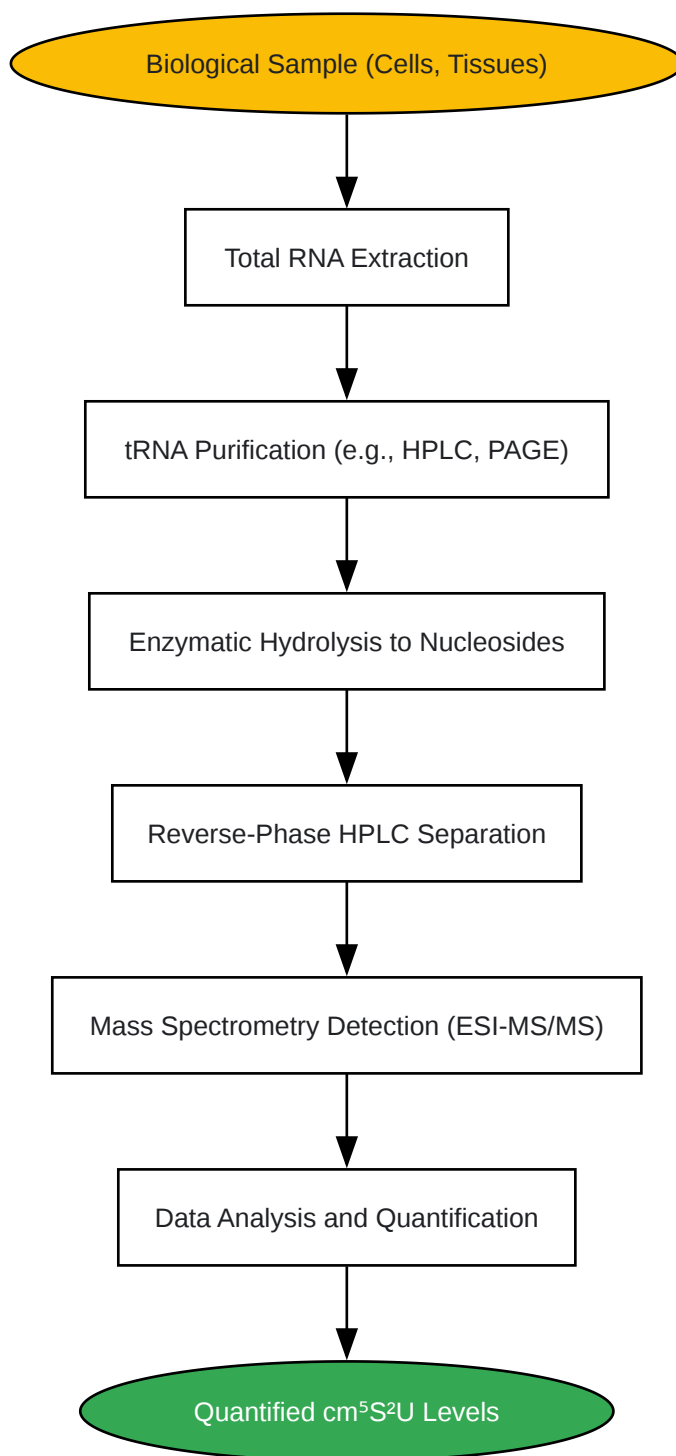
LC-MS is a powerful technique for the detection and quantification of modified nucleosides in biological samples. The general workflow for the analysis of **5-Carboxymethyl-2-thiouridine** in tRNA is as follows:

1. tRNA Isolation and Hydrolysis:

- Total RNA is extracted from the biological sample of interest.
- tRNA is then purified from the total RNA pool, often by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
- The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

2. LC-MS/MS Analysis:

- **Chromatographic Separation:** The resulting nucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a gradient of a polar mobile phase (e.g., aqueous ammonium acetate) and a less polar organic modifier (e.g., acetonitrile).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).
- **Quantification:** Quantification is achieved using multiple reaction monitoring (MRM) on a triple quadrupole instrument or by extracting the ion chromatogram of the accurate mass of the protonated molecule on a high-resolution instrument.



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Workflow for LC-MS based analysis of tRNA modifications.

Spectral Data

Detailed experimental NMR and UV-Vis spectra for **5-Carboxymethyl-2-thiouridine** are not widely published. However, the characteristic spectral features of related compounds can provide insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of uridine derivatives shows characteristic signals for the ribose protons and the protons on the uracil base. The anomeric proton (H1') of the ribose typically appears as a doublet around 5.8-6.0 ppm. The H6 proton of the uracil base is also a distinct doublet.
- ¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the thiocarbonyl group. The C2 carbon in 2-thiouridine resonates significantly downfield (around 175-180 ppm) compared to the corresponding carbonyl carbon in uridine (around 150-152 ppm). The C4 carbonyl carbon appears at around 163-166 ppm.

UV-Vis Spectroscopy: 2-Thiouridine and its derivatives exhibit a characteristic UV absorption maximum at a longer wavelength compared to uridine. While uridine has a λ_{max} around 262 nm at neutral pH, 2-thiouridines typically show a λ_{max} in the range of 275-285 nm, with a shoulder or a second maximum at a shorter wavelength. This red shift is due to the presence of the sulfur atom.

Conclusion

5-Carboxymethyl-2-thiouridine is a vital modified nucleoside that fine-tunes the process of protein synthesis. Its unique chemical structure imparts specific properties that are essential for accurate codon reading and overall tRNA function. While some of its physicochemical properties and detailed synthetic protocols require further investigation, the analytical methods for its detection and quantification are well-established. Continued research into the biosynthesis and biological roles of cm⁵S²U and other tRNA modifications will undoubtedly provide deeper insights into the intricate regulation of gene expression and its implications in health and disease.

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